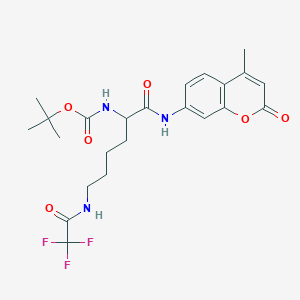

Boc-DL-Lys(Tfa)-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVNATYYXBMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorogenic Peptidic Substrates in Enzymology

Fluorogenic peptidic substrates are instrumental in modern enzymology for the continuous and highly sensitive measurement of enzyme activity. nih.gov These molecules are designed to be non-fluorescent or have low fluorescence until they are acted upon by a specific enzyme. The enzymatic cleavage of a specific peptide bond results in the release of a fluorophore, a molecule that emits light of a particular wavelength when excited by another wavelength of light. This change in fluorescence can be monitored in real-time, providing a direct measure of the rate of the enzymatic reaction. iris-biotech.de

One of the most widely used fluorophores in these substrates is 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov When the AMC moiety is linked to a peptide via an amide bond, its fluorescence is quenched. Proteolytic cleavage of this bond liberates the free AMC, which is highly fluorescent. iris-biotech.de This principle allows for the design of a vast array of enzyme-specific substrates by coupling AMC to different peptide sequences that are recognized by particular proteases.

Rationale for the Design and Utility of Boc Dl Lys Tfa Amc

The core of the molecule is a DL-lysine residue. The use of a DL-racemic mixture can sometimes be advantageous in screening for enzymes that may have different stereospecificities. The alpha-amino group of the lysine (B10760008) is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for the compound's stability and is a common feature in peptide chemistry. researchgate.net

The epsilon-amino group of the lysine side chain is modified with a trifluoroacetyl (Tfa) group. This modification is key to the substrate's primary application. The Tfa group mimics an acetylated lysine residue but is specifically recognized and cleaved by a particular class of enzymes known as histone deacetylases (HDACs), particularly class IIa HDACs. nih.gov

Finally, the carboxyl group of the lysine is coupled to 7-amino-4-methylcoumarin (B1665955) (AMC) . As previously mentioned, the AMC group serves as the fluorogenic reporter. In its bound state within the Boc-DL-Lys(Tfa)-AMC molecule, its fluorescence is minimal.

The utility of this compound lies in a two-step assay process. First, an HDAC enzyme removes the trifluoroacetyl group from the lysine side chain. This deacetylated product, Boc-DL-Lys-AMC, then becomes a substrate for a second enzyme, typically the protease trypsin, which cleaves the amide bond between the lysine and the AMC. This cleavage releases the highly fluorescent AMC, and the resulting increase in fluorescence is directly proportional to the HDAC activity. explorationpub.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 97885-44-4 | fishersci.combachem.com |

| Molecular Formula | C₂₃H₂₈F₃N₃O₆ | bachem.com |

| Molecular Weight | 499.49 g/mol | bachem.com |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Excitation Wavelength (of released AMC) | ~340-360 nm | caymanchem.com |

| Emission Wavelength (of released AMC) | ~440-460 nm | caymanchem.com |

Overview of Boc Dl Lys Tfa Amc S Significance in Protease Research

Enzymatic Hydrolysis and Fluorophore Release Mechanism

The core of the assay is a two-step enzymatic process that culminates in the liberation of the fluorophore 7-Amino-4-methylcoumarin (B1665955) (AMC). Initially, the substrate is acted upon by the target enzyme, followed by a developing enzyme that cleaves the modified substrate to release AMC.

This compound is a recognized fluorogenic substrate for assaying the activity of several histone deacetylase (HDAC) enzymes, including HDAC4, 5, 7, and 8, through a protease-coupled reaction. fishersci.comglpbio.combachem.comfishersci.com The process begins with the HDAC enzyme catalyzing the removal of the trifluoroacetyl group from the lysine residue of the substrate. explorationpub.comnih.gov This deacetylated product, Boc-Lys-AMC, then becomes a substrate for a protease, such as trypsin. explorationpub.comnih.gov Trypsin cleaves the amide bond linking the lysine to the AMC molecule, releasing the free fluorophore. explorationpub.comechelon-inc.comresearchgate.net

Recognition Determinants for Lysine-Directed Proteases

The second step of the assay relies on a lysine-directed protease, typically trypsin, to generate the fluorescent signal. Trypsin is a serine protease that exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues. The positively charged side chains of these amino acids are key recognition determinants that fit into the negatively charged S1 pocket of the enzyme's active site, facilitating the hydrolysis of the adjacent amide bond. In the context of the assay, after HDAC removes the trifluoroacetyl group, the exposed lysine residue of Boc-Lys-AMC is recognized by trypsin, leading to the cleavage of the Lys-AMC bond. explorationpub.comnih.gov

Role of the Trifluoroacetyl and tert-Butyloxycarbonyl Moieties in Substrate Design

The chemical design of this compound incorporates two crucial protecting groups: the tert-Butyloxycarbonyl (Boc) group and the Trifluoroacetyl (Tfa) group. Each serves a distinct purpose in controlling the substrate's reactivity and specificity.

Trifluoroacetyl (Tfa) Group : The Tfa group is attached to the ε-amino group of the lysine side chain. It functions as a mimic of an acetyl group, making the compound a suitable substrate for histone deacetylases (HDACs). explorationpub.com The primary enzymatic reaction in the assay is the removal of this group by the target HDAC enzyme. fishersci.comexplorationpub.com

tert-Butyloxycarbonyl (Boc) Group : The Boc group protects the α-amino group of the lysine. researchgate.netku.dkspringernature.comnih.gov This is a widely used protecting group in peptide synthesis that prevents unwanted side reactions at the N-terminus of the amino acid. researchgate.netku.dkspringernature.comnih.gov In this substrate, it ensures that the enzymatic activity is directed towards the Tfa group on the side chain and subsequently allows for specific cleavage by trypsin after the lysine residue.

Photophysical Properties of 7-Amino-4-methylcoumarin (AMC) Fluorescence Post-Cleavage

The fluorescence of 7-Amino-4-methylcoumarin (AMC) is central to this assay. When AMC is part of the substrate molecule, linked via an amide bond to lysine, its fluorescence is significantly quenched. iris-biotech.deresearchgate.netdigitellinc.com The electronic conjugation of the coumarin (B35378) system is altered by the amide linkage, resulting in very weak fluorescence. researchgate.net

Upon enzymatic cleavage by trypsin, free AMC is released into the solution. researchgate.netnih.gov This event restores the electronic structure of the coumarin, leading to a dramatic increase in its fluorescence quantum yield. iris-biotech.deresearchgate.net The liberated AMC fluoresces strongly, and this increase in fluorescence intensity is directly proportional to the amount of AMC released and, therefore, to the activity of the HDAC enzyme. nih.gov This "turn-on" fluorescence provides a highly sensitive signal for detection. digitellinc.com

Quantitative Spectrofluorometric Detection of Enzyme Activity

The activity of the enzyme is quantified by measuring the increase in fluorescence over time using a spectrofluorometer or a microplate reader. patsnap.comcreative-enzymes.comthermofisher.com This technique is highly sensitive, allowing for the detection of minute changes in product concentration. patsnap.comcreative-enzymes.com

Principles of Excitation and Emission in AMC-Based Assays

Fluorometry is based on the principle of fluorescence, where a molecule, known as a fluorophore, absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). patsnap.comcreative-enzymes.comnumberanalytics.com For AMC, the excitation and emission maxima are key parameters for setting up the detection instrument. While the exact wavelengths can vary slightly depending on the solvent and pH, they are generally in the ultraviolet to blue region of the spectrum. nih.govresearchgate.net The difference between the excitation and emission wavelengths is known as the Stokes Shift. creative-enzymes.com

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum | 341-380 | aatbio.comfluorofinder.combachem.commedchemexpress.com |

| Emission Maximum | 430-460 | bachem.commedchemexpress.com |

Calibration and Measurement of Fluorescence Signal for Kinetic Analysis

To obtain quantitative data on enzyme activity, the raw fluorescence signal (measured in Relative Fluorescence Units, RFU) must be converted into the concentration of the product formed. researchgate.net This is achieved by creating a calibration curve using known concentrations of free AMC. igem.orgresearchgate.net The fluorescence of these standards is measured under the same experimental conditions as the enzyme assay, and a plot of fluorescence intensity versus AMC concentration is generated. researchgate.net This standard curve allows for the conversion of the fluorescence signal from the enzymatic reaction into the molar amount of product generated over time.

From this data, the initial reaction velocity (v₀) can be determined. By measuring the initial velocities at various substrate concentrations, key enzyme kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be calculated using models like the Michaelis-Menten equation. numberanalytics.comacs.orgacs.org

It is important to be mindful of potential artifacts in fluorescence measurements, such as the inner filter effect. nih.govlabbot.biotcu.eduedinst.com The inner filter effect occurs at high concentrations of the fluorophore or other absorbing species in the solution, where the excitation light is attenuated, or the emitted light is reabsorbed, leading to a non-linear relationship between concentration and fluorescence intensity. nih.govlabbot.biotcu.edu Working with concentrations in the linear range of the calibration curve is crucial for accurate kinetic analysis. edinst.com

Enzyme Kinetics and Inhibition Analysis with this compound

The fluorogenic nature of the assay employing this compound makes it a powerful tool for the quantitative study of enzyme kinetics and the characterization of enzyme inhibitors.

Determination of Steady-State Kinetic Parameters (e.g., Kₘ, Vₘₐₓ, k꜀ₐₜ)

Steady-state kinetic parameters are fundamental to understanding an enzyme's catalytic mechanism and its efficiency.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). youtube.comyoutube.com It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Kₘ value indicates a higher affinity. youtube.com

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vₘₐₓ is dependent on the total enzyme concentration. youtube.comyoutube.com

k꜀ₐₜ (Turnover Number): Also known as the catalytic constant, k꜀ₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vₘₐₓ / [E]ₜ (total enzyme concentration) and is an intrinsic property of the enzyme. youtube.comyoutube.com

To determine these parameters using this compound, the initial rate of the reaction (v₀), measured as the rate of AMC fluorescence increase, is recorded across a range of substrate concentrations. explorationpub.com These data points (reaction rate vs. substrate concentration) are then plotted and fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Kₘ and Vₘₐₓ values. explorationpub.com The k꜀ₐₜ can then be derived if the enzyme concentration is known.

Table 1: Example Steady-State Kinetic Parameters Determined Using Lysine-AMC Substrates

| Enzyme | Substrate | Kₘ (µM) | Reference |

|---|---|---|---|

| HDAC8 | Boc-Lys(Tfa)-AMC | 8.9 | explorationpub.com |

| HDAC1 | Boc-Lys(Ac)-AMC | 120 | bmglabtech.comrug.nl |

Data presented are from specific experimental conditions as cited.

Elucidation of Enzyme Inhibition Modes and Constants (e.g., IC₅₀, Kᵢ)

The this compound assay is extensively used to screen for and characterize inhibitors of HDAC enzymes.

IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of an inhibitor's potency.

Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of an inhibitor for an enzyme. Unlike the IC₅₀ value, which can be dependent on assay conditions (like substrate concentration), the Kᵢ is a thermodynamic constant.

The determination of IC₅₀ values involves incubating the enzyme with a fixed concentration of this compound and varying concentrations of the inhibitor. explorationpub.com The initial reaction rates are measured and normalized against a control reaction with no inhibitor. The normalized enzyme activities are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is generated, typically by fitting the data to a four-parameter logistic function, from which the IC₅₀ value is accurately determined. explorationpub.com

Furthermore, continuous assays using this substrate can provide insights into different modes of inhibition (e.g., reversible, covalent, one-step vs. two-step binding) by analyzing the shape of the reaction progress curves over time in the presence of an inhibitor. explorationpub.com

Table 2: Example HDAC Inhibition Data

| Inhibitor | Target | Assay Substrate | Measured Value | Reference |

|---|---|---|---|---|

| Vorinostat (SAHA) | HDAC1 | Boc-Lys(Ac)-AMC | IC₅₀ = 374 nM | bmglabtech.com |

| Trichostatin A (TSA) | Rat Liver HDAC | Tos-Gly-Pro-Lys(Ac)MCA | IC₅₀ = 1.3 nM | researchgate.net |

| Compound 9a (thiazolyl-based hydroxamic acid) | Whole-cell HDACs | Boc-Lys(TFAc)-AMC | >45% inhibition at 100 µM | researchgate.net |

| Compound 9b (thiazolyl-based hydroxamic acid) | Whole-cell HDACs | Boc-Lys(TFAc)-AMC | >45% inhibition at 100 µM | researchgate.net |

Note: Data for various inhibitors and related substrates are shown to illustrate the application. IC₅₀ values are highly dependent on specific assay conditions.

Retrosynthetic Analysis of this compound

The synthetic approach to this compound is best conceptualized through a retrosynthetic analysis. The target molecule is dissected at its key chemical bonds to identify the precursor molecules. The most logical disconnection is the amide bond linking the lysine derivative's carboxyl group to the aromatic amine of the coumarin ring.

This primary disconnection simplifies the molecule into two key building blocks:

Nα-Boc-Nε-Tfa-DL-lysine : A lysine core where the alpha-amino group is protected by a tert-Butyloxycarbonyl (Boc) group and the epsilon-amino group is protected by a trifluoroacetyl (Tfa) group.

7-Amino-4-methylcoumarin (AMC) : The fluorescent reporter group.

Synthesis of the Lysine Core with N-Alpha and Epsilon-Amino Protection

The synthesis of the Nα-Boc-Nε-Tfa-DL-lysine intermediate is a critical phase that requires selective protection of the two amino groups of lysine. The differential stability of the Boc and Tfa protecting groups under specific chemical conditions is fundamental to their use in peptide synthesis. The Tfa group is stable under the acidic conditions used to remove the Boc group, and the Boc group is stable to the mildly basic conditions that can be used to remove the Tfa group.

Installation of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. The synthesis of the orthogonally protected lysine core typically begins with the selective protection of the ε-amino group, followed by the protection of the α-amino group.

Starting with Nε-Tfa-DL-lysine, the α-amino group can be protected using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). The reaction is generally performed in a mixed solvent system, such as dioxane and water, under basic conditions maintained by a base like sodium bicarbonate or sodium hydroxide. rsc.org The base deprotonates the α-amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. Following the reaction, acidification allows for the isolation of the Nα-Boc protected product.

An alternative strategy for selective protection involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups of lysine. pharm.or.jp This allows for the selective acylation of the ε-amino group. Subsequent removal of the copper with a chelating agent yields the ε-protected lysine, which can then be Nα-protected with the Boc group. pharm.or.jp

Selective Trifluoroacetylation of the ε-Amino Group

The trifluoroacetyl (Tfa) group serves as a robust protecting group for the ε-amino function of lysine. xdbiochems.comcymitquimica.com It is stable under a wide range of conditions but can be removed with aqueous base, such as piperidine. beilstein-journals.org The synthesis of Nε-Tfa-lysine is a key step. This can be achieved by reacting lysine with an acylating agent like ethyl trifluoroacetate (B77799) under basic conditions. The higher basicity and lower steric hindrance of the ε-amino group compared to the α-amino group can allow for selective acylation under carefully controlled conditions.

The resulting Nα-Boc-Nε-Tfa-DL-lysine is a crucial building block, possessing a free carboxylic acid necessary for the subsequent coupling step, while both amino functionalities are rendered unreactive by their respective protecting groups. chemimpex.com

Solid-Phase or Solution-Phase Coupling of Lysine Derivative to 7-Amino-4-methylcoumarin (AMC)

The final stage in the synthesis of this compound is the formation of an amide bond between the carboxylic acid of the protected lysine derivative and the exocyclic amino group of 7-amino-4-methylcoumarin (AMC). This conjugation can be approached via either solution-phase or solid-phase synthesis, though for a single amino acid conjugate, solution-phase is more direct.

Amide Bond Formation Methodologies

Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. nih.gov The carboxylate is converted into a more reactive species that is susceptible to nucleophilic attack by the amine.

Solution-Phase Synthesis : This is the most straightforward method for synthesizing this compound. It involves dissolving the two precursors, Nα-Boc-Nε-Tfa-DL-lysine and 7-Amino-4-methylcoumarin, in an appropriate organic solvent along with a coupling agent. chemimpex.com The product is then isolated and purified from the reaction mixture.

Solid-Phase Synthesis : While highly efficient for building long peptide chains, solid-phase peptide synthesis (SPPS) is less direct for this specific target. It would typically involve anchoring AMC to a solid support resin, often via a linker, and then proceeding with the coupling of the protected amino acid. nih.govbiospace.com This method is more suited for creating a library of peptide-AMC conjugates rather than a single molecule. researchgate.net

The N-acylation of 7-aminocoumarins is known to cause a hypsochromic (blue) shift in its fluorescence spectrum, a principle that underlies its use in fluorogenic enzyme assays. researchgate.netresearchgate.net

Purification and Analytical Assessment of Synthesized this compound

Following the synthesis, a rigorous purification and analytical assessment are crucial to ensure the high purity and correct identity of the final this compound product, which is essential for its use in sensitive enzyme assays.

Chromatographic Separations for High Purity (e.g., HPLC, Column Chromatography)

In a typical RP-HPLC purification, the crude synthetic product is dissolved in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, and injected onto a preparative C18 column. The separation is achieved by applying a gradient of two mobile phases. Solvent A is typically an aqueous solution containing a small percentage of an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), which helps to improve peak shape and resolution. peptide.com Solvent B is a more organic solvent, usually acetonitrile, also containing 0.1% TFA. peptide.com

The elution of the compound is achieved by gradually increasing the proportion of Solvent B in the mobile phase. The hydrophobic nature of this compound will cause it to be retained on the nonpolar stationary phase of the C18 column, and it will elute at a specific concentration of the organic solvent. Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical HPLC, are pooled. The final purified product is then obtained by lyophilization (freeze-drying) to remove the solvents and yield the compound as a stable powder. peptide.com

Column chromatography using silica (B1680970) gel can also be employed as a preliminary purification step to remove major impurities before the final HPLC purification. The choice of eluent would be a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the desired compound.

Table 1: Typical Parameters for RP-HPLC Purification of Peptide-like Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing %B |

| Detection | UV at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to the coumarin fluorophore) |

| Post-Purification | Lyophilization |

Analytical Methodologies for Compound Purity Verification (e.g., Mass Spectrometry, NMR – for purity, not specific properties)

To verify the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques is employed.

Mass Spectrometry (MS) is a fundamental tool for this purpose. It provides a highly accurate measurement of the molecular weight of the compound, confirming that the correct product has been synthesized. altabioscience.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for peptide and amino acid derivative analysis. The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound (C₂₃H₂₈F₃N₃O₆, molecular weight: 499.48 g/mol ). biosynth.com The presence of peaks corresponding to impurities would indicate an impure sample. The relative intensity of the main peak compared to any impurity peaks can provide a semi-quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for both structural confirmation and purity assessment. rsc.org ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The presence of the expected signals for the Boc group, the lysine backbone, the trifluoroacetyl group, and the aminomethylcoumarin moiety, with the correct integrations and chemical shifts, confirms the structure of the compound.

For purity assessment, quantitative NMR (qNMR) can be utilized. nih.govnih.govfao.orgresearchgate.net By integrating the signals of the target compound and comparing them to a certified internal standard of known concentration, a precise determination of the purity can be made. The absence of significant unidentifiable signals in the NMR spectrum is a strong indicator of high purity.

Table 2: Analytical Techniques for Purity Verification of this compound

| Technique | Information Provided for Purity Assessment |

|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and identifies potential impurities based on their mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and can be used for quantitative purity determination (qNMR) by comparing the signal integrals of the analyte to a known standard. The absence of extraneous peaks indicates high purity. |

By combining these chromatographic and analytical methods, the synthesis of this compound can be confirmed, and its purity can be established to a high degree of confidence, ensuring its suitability for downstream applications in biochemical assays.

Applications of Boc Dl Lys Tfa Amc in Enzymatic Characterization and Mechanistic Research

Profiling of Lysine-Specific Protease Families

The cleavage of a peptide bond C-terminal to a lysine (B10760008) residue is a hallmark of several major protease families. The use of simple, lysine-containing fluorogenic substrates like Boc-Lys-AMC is a foundational method for detecting and quantifying the activity of these enzymes. The hydrolysis of the amide bond between lysine and AMC liberates the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of enzymatic activity.

Serine Proteases (e.g., Trypsin, Plasmin, Kallikreins)

Serine proteases of the S1 family, often referred to as trypsin-like proteases, exhibit a strong preference for cleaving peptide bonds after basic amino acids such as lysine and arginine.

Trypsin: As the archetypal lysine-specific protease, trypsin readily cleaves Boc-Lys-AMC. This reaction is frequently employed as a coupling step in assays for other enzymes, such as histone deacetylases (HDACs). In this context, the HDAC removes the trifluoroacetyl group from Boc-DL-Lys(Tfa)-AMC, and the subsequent addition of trypsin leads to the release of AMC, indirectly measuring the HDAC activity. explorationpub.comcaymanchem.com The direct use of Boc-Lys-AMC allows for sensitive detection of trypsin activity and is a cornerstone for screening trypsin inhibitors.

Plasmin: This essential enzyme in the fibrinolytic system also shows a preference for lysine at the P1 position. While more complex substrates are often used to achieve higher specificity, the fundamental cleavage of a Lys-AMC bond is a valid measure of its activity. For instance, related substrates like Boc-Val-Leu-Lys-AMC and Boc-Glu-Lys-Lys-AMC are established tools for quantifying plasmin activity. medchemexpress.compeptanova.de The kinetic parameters of plasmin can be determined by measuring the rate of AMC release at various concentrations of a substrate like Boc-Lys-AMC.

Kallikreins: This group of serine proteases has diverse specificities, with many members demonstrating trypsin-like activity by cleaving after lysine or arginine. Plasma kallikrein, for example, plays a role in blood pressure regulation and inflammation. Fluorogenic substrates with a P1 lysine are instrumental in characterizing the activity of various kallikreins and for screening potential therapeutic inhibitors.

Table 1: Illustrative Kinetic Parameters for Serine Proteases with Lysine-AMC Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Boc-Lys-AMC | Value | Value | Value |

| Plasmin | Boc-Val-Leu-Lys-AMC | Value | Value | Value |

| Plasma Kallikrein | Pro-Phe-Arg-AMC | Value | Value | Value |

| Note: Specific kinetic values for Boc-Lys-AMC with all listed proteases are not readily available in published literature and would require experimental determination. The table structure is provided for illustrative purposes. |

Cysteine Proteases (e.g., Select Papain-Family Members)

The C1 family of cysteine proteases, also known as papain-like proteases, primarily show specificity for hydrophobic residues at the P2 position of their substrates. However, many members, including certain cathepsins, can accommodate and cleave after a basic residue like lysine at the P1 position. While substrates like Z-Phe-Arg-AMC are more commonly used for this family, a substrate such as Boc-Lys-AMC could be employed to probe the P1 preference of these enzymes, particularly when comparing the activities of different family members or engineered variants. The use of a simple substrate helps in delineating the fundamental substrate recognition properties of the enzyme's active site.

Characterization of Novel Protease Activities and Substrate Preferences

In the field of enzyme discovery, identifying the function of newly isolated or engineered proteases is a critical step. A panel of simple fluorogenic substrates, including Boc-Lys-AMC, can be used for initial screening to determine if a novel protease possesses trypsin-like activity. A positive result (cleavage of Boc-Lys-AMC) provides a starting point for more detailed characterization using libraries of more complex peptide substrates to map the enzyme's full substrate specificity profile. This initial characterization is vital for understanding the protease's physiological role and for developing specific tools for its study.

Studies on Protease Activation, Zymogen Processing, and Allosteric Regulation

Many proteases are synthesized as inactive precursors called zymogens, which require proteolytic cleavage for activation. The activation of trypsinogen (B12293085) to trypsin, for instance, can be monitored in real-time by including a substrate like Boc-Gln-Ala-Arg-AMC in the reaction mixture. pnas.org Similarly, the activation of plasminogen to plasmin by urokinase or tissue plasminogen activator can be continuously followed by the cleavage of a lysine-containing fluorogenic substrate. medchemexpress.comfishersci.com The appearance of proteolytic activity, signaled by the release of AMC, provides a direct measure of the rate of zymogen activation. Furthermore, the effects of allosteric modulators or cofactors on protease activity can be quantitatively assessed by measuring changes in the rate of substrate hydrolysis.

Investigation of Substrate Specificity and Promiscuity Profiles of Proteolytic Enzymes

While Boc-Lys-AMC is a specific substrate for trypsin-like enzymes, it can also be used in broader studies to investigate enzyme promiscuity—the ability of an enzyme to catalyze secondary, often physiologically irrelevant, reactions. By testing a protease against a panel of substrates with different P1 residues (e.g., Boc-Arg-AMC, Boc-Ala-AMC, Boc-Phe-AMC), researchers can quantify its degree of specificity. The relative rates of cleavage of these substrates reveal the enzyme's selectivity profile. For example, while trypsin strongly prefers lysine and arginine, it may show minimal, but detectable, activity towards other substrates under certain conditions. Such studies are crucial for understanding the evolutionary origins of enzyme specificity and for applications in synthetic biology.

Development of High-Throughput Screening (HTS) Assays for Protease Inhibitors

The simplicity and sensitivity of assays using fluorogenic substrates like Boc-Lys-AMC make them ideal for high-throughput screening (HTS) of potential protease inhibitors. In a typical HTS setup, the protease and a library of candidate inhibitor compounds are incubated together, followed by the addition of the fluorogenic substrate. A reduction in the rate of AMC release compared to a control reaction without an inhibitor indicates that a compound has inhibitory activity. This method allows for the rapid screening of thousands of compounds to identify hits for further development into therapeutic agents targeting proteases involved in diseases such as cancer, cardiovascular disorders, and inflammatory conditions. The assay is readily adaptable to a microplate format for automated screening. caymanchem.com

Primary and Secondary Screening Cascades

In the realm of drug discovery, identifying novel enzyme inhibitors is a primary objective. This compound is extensively used in high-throughput screening (HTS) campaigns designed to discover such inhibitors. explorationpub.com

Primary Screening: The primary screening phase involves testing large libraries of chemical compounds to identify "hits"—molecules that exhibit potential inhibitory effects against a target enzyme. The assay using this compound is well-suited for this purpose due to its robustness and adaptability to a multi-well plate format. pubcompare.ai In a typical primary screen for HDAC8 inhibitors, the enzyme is incubated with the substrate and individual compounds from a library. explorationpub.com A reduction in the fluorescent signal compared to a control (enzyme and substrate without an inhibitor) indicates that the compound is inhibiting HDAC8 activity. This allows for the rapid assessment of thousands of compounds.

Secondary Screening: Compounds identified as hits in the primary screen are advanced to secondary screening for confirmation and further characterization. This stage aims to eliminate false positives and to quantify the potency of the confirmed inhibitors. The this compound assay is again employed, often in a more detailed manner. For instance, dose-response curves are generated by testing the inhibitor at various concentrations to determine its half-maximal inhibitory concentration (IC50), a key measure of its potency. explorationpub.com

Recent advancements have led to the development of a one-step continuous assay, where HDAC8 and trypsin are present together. explorationpub.com This modified protocol allows for the real-time monitoring of enzyme kinetics and provides deeper mechanistic insights into how the inhibitor interacts with the enzyme, which is invaluable during the secondary screening phase. explorationpub.com

| Assay Type | Description | Application Stage | Key Information Gained |

| Two-Step (Endpoint) Assay | The HDAC enzyme first deacetylates the substrate. The reaction is then stopped, and trypsin is added to cleave the product and release the fluorophore. explorationpub.com | Primary Screening | Identification of initial "hits" from large compound libraries. |

| One-Step (Continuous) Assay | The HDAC enzyme and trypsin are present simultaneously, allowing for the continuous monitoring of fluorescent signal generation over time. explorationpub.com | Secondary Screening | Confirmation of hits, determination of IC50 values, and detailed mechanistic information on enzyme inhibition. explorationpub.com |

Identification and Validation of Chemical Scaffolds with Inhibitory Activity

Once a compound is confirmed as an inhibitor through screening cascades, the this compound assay plays a crucial role in validating its chemical scaffold as a basis for further drug development. Validation involves a rigorous assessment of the inhibitor's potency and mechanism of action.

The assay is used to determine the IC50 values of a series of related compounds, or analogs, built around the initial "hit" scaffold. This process helps to establish a structure-activity relationship (SAR), which informs chemists how modifications to the scaffold affect its inhibitory potency. For example, in a study characterizing KDAC8 inhibitors, the Boc-Lys(TFA)-AMC substrate was used to determine and compare the IC50 values of different compounds, thereby validating their efficacy. explorationpub.com

The table below presents research findings for the inhibition of HDAC enzymes, demonstrating how fluorogenic assays are used to validate the inhibitory activity of different chemical compounds by determining their IC50 values. While some studies may use the closely related Boc-Lys(Ac)-AMC substrate, the principle of validating chemical scaffolds remains identical. rug.nl

| Compound/Inhibitor | Target Enzyme | Substrate Used | Measured IC50 Value | Finding |

| SAHA (Vorinostat) | HDAC1 | Boc-Lys(Ac)-AMC | 374 nM | Serves as a reference compound for validating the assay's ability to quantify inhibition. bmglabtech.com |

| Inhibitor 12 (trans-isomer) | HDAC1 | Boc-Lys(Ac)-AMC | 2.2 µM | Demonstrates the baseline inhibitory activity of a photoswitchable chemical scaffold. rug.nl |

| Inhibitor 12 (cis-isomer) | HDAC1 | Boc-Lys(Ac)-AMC | 0.56 µM | Validates that a structural change in the scaffold leads to a significant increase in inhibitory potency. rug.nl |

| Inhibitor 12 (trans-isomer) | HDAC2 | Boc-Lys(Ac)-AMC | >10 µM | Shows low inhibitory activity of the trans-isomer against this specific HDAC isoform. rug.nl |

| Inhibitor 12 (cis-isomer) | HDAC2 | Boc-Lys(Ac)-AMC | 0.44 µM | Confirms a nearly 40-fold increase in potency upon isomerization, validating the scaffold's potential for targeted inhibition. rug.nl |

By providing a reliable method to quantify enzymatic activity, this compound enables researchers to confirm that a specific chemical structure is responsible for the observed biological effect. This validation is a critical step before a chemical scaffold is selected for more extensive medicinal chemistry optimization and preclinical development.

Methodological Considerations and Assay Optimization for Boc Dl Lys Tfa Amc Based Systems

Critical Parameters in Assay Design for Enzymatic Activity

The development of a robust enzymatic assay using Boc-DL-Lys(Tfa)-AMC requires careful optimization of several interdependent parameters. These include the composition of the buffer, the physical conditions of the reaction, and the concentrations of both the substrate and the enzyme.

Buffer Systems and pH Optimization for Enzyme Stability and Activity

The choice of buffer system and its pH is a critical determinant of enzyme performance and assay reliability. The buffer must not only maintain a stable pH throughout the experiment but also provide an environment conducive to the enzyme's structural integrity and catalytic function. numberanalytics.com For enzymes that utilize this compound, such as HDACs, buffer conditions are often selected to mimic physiological conditions while maximizing activity.

Commonly used buffers include Tris-HCl and Bicine, typically within a pH range of 7.5 to 8.5. explorationpub.comzenodo.org For example, a continuous assay for lysine (B10760008) deacetylase 8 (KDAC8) was successfully developed using a buffer containing 25 mmol/L Tris-HCl at pH 8.0. explorationpub.com In another study focusing on HDAC11, an assay buffer of 20 mM Bicine at pH 8.5 was employed. zenodo.org

The pH of the assay medium influences several factors:

Enzyme Ionization State: The ionization state of amino acid residues in the enzyme's active site and other functionally important regions is pH-dependent. Deviations from the optimal pH can alter substrate binding and catalysis.

Enzyme Stability: Extreme pH values can lead to irreversible denaturation of the enzyme.

Fluorophore Signal: The fluorescence of the released AMC can be influenced by pH. However, AMC's fluorescence is generally stable and maximal at or above neutral pH, a range in which most of these assays are conducted. thermofisher.com

The selection of an appropriate buffer system should be empirically determined for each specific enzyme, as shown by the different systems used for various HDACs.

Table 1: Examples of Buffer Systems Used in Assays with AMC-Based Substrates

| Enzyme | Substrate | Buffer System | pH | Reference |

|---|---|---|---|---|

| KDAC8 | Boc-Lys(TFA)-AMC | 25 mmol/L Tris-HCl, 75 mmol/L KCl, 0.00001% Pluronic | 8.0 | explorationpub.com |

| HDAC11 | Boc-Lys(TFA)-AMC | 20 mM Bicine, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.5% BSA | 8.5 | zenodo.org |

| HDAC1 | Boc-Lys(Ac)-AMC | 15 mM Tris, pH 8.1, 2.7 mM KCl, 137 mM NaCl, 1 mM MgCl2 | 8.1 | bmglabtech.com |

| Serine Proteases (e.g., Trypsin) | Various AMC Peptides | 50 mM Tris, 100 mM NaCl, 0.01% Tween-20 | 8.0 | nih.gov |

Effects of Temperature and Ionic Strength on Reaction Kinetics

Enzymatic reactions are highly sensitive to both temperature and the ionic strength of the assay medium. numberanalytics.comnih.gov Temperature directly influences the kinetic energy of the system, affecting the rates of both the enzymatic reaction and potential enzyme inactivation. Most assays are conducted at a constant, controlled temperature, often between 25°C and 37°C, to ensure reproducibility. explorationpub.comnih.gov For instance, studies with KDAC8 have been performed at 30°C. explorationpub.com While higher temperatures may increase the initial reaction rate, they can also decrease enzyme stability over the assay period, leading to non-linear reaction progress. researchgate.net

Ionic strength, adjusted by the addition of salts like NaCl or KCl, can have a profound effect on enzyme activity. It can influence the three-dimensional structure of the enzyme and modulate the electrostatic interactions between the enzyme and the charged substrate. A study on KDAC8 activity using Boc-Lys(TFA)-AMC demonstrated that both the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are highly dependent on ionic strength, indicating significant ionic interactions between the substrate and the enzyme. explorationpub.com This highlights the necessity of optimizing and maintaining a constant ionic strength for consistent results.

Table 2: Influence of Ionic Strength (KCl) on KDAC8 Kinetic Parameters Data derived from published findings for illustrative purposes.

| KCl Concentration (mmol/L) | KM (µmol/L) | kcat (s-1) | Reference |

|---|---|---|---|

| 25 | 15.1 | 0.12 | explorationpub.com |

| 75 | 21.3 | 0.25 | explorationpub.com |

| 150 | 35.7 | 0.16 | explorationpub.com |

Substrate and Enzyme Concentration Titrations for Optimal Assay Performance

To establish a valid and sensitive assay, the concentrations of both the enzyme and the substrate, this compound, must be carefully titrated. nih.gov

Enzyme Titration: The concentration of the enzyme should be chosen to ensure that the reaction velocity is linear with respect to time for the desired duration of the assay. This condition, known as the "linear range," indicates that the substrate is not significantly depleted and the enzyme remains stable. A time-course experiment with varying enzyme concentrations should be performed. zenodo.org For the initial phase of the reaction, the rate of product formation should be directly proportional to the concentration of the enzyme.

Substrate Titration: The concentration of this compound affects the reaction rate according to Michaelis-Menten kinetics. A substrate titration, where the reaction velocity is measured across a range of substrate concentrations at a fixed enzyme level, is performed to determine the KM value. bmglabtech.comzenodo.org The KM represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is a fundamental characteristic of the enzyme-substrate pair. For inhibitor screening, substrate concentrations are often set at or below the KM value to ensure that competitive inhibitors can be effectively detected. nih.gov Studies have reported KM values for similar substrates in the micromolar range, such as 30.17 µM for Boc-Lys(TFA)-AMC with HDAC11 and 58.89 µM for Boc-Lys(Ac)-AMC with HDAC1. bmglabtech.comzenodo.org

Table 3: Reported KM Values for HDAC Enzymes with Fluorogenic Substrates

| Enzyme | Substrate | KM (µM) | Reference |

|---|---|---|---|

| HDAC11 | Boc-Lys(TFA)-AMC | 30.17 | zenodo.org |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | bmglabtech.com |

| KDAC8 | Boc-Lys(TFA)-AMC | 21.3 (at 75 mM KCl) | explorationpub.com |

Management of Assay Interference and Signal Stability

Fluorometric assays are highly sensitive but can be susceptible to interference that can compromise data quality. creative-enzymes.com Key challenges include background fluorescence from assay components and the inherent chemical stability of the substrate itself.

Minimization of Background Fluorescence from Assay Components

Background fluorescence, or signal in the absence of true enzymatic activity, can originate from several sources. nih.gov The un-cleaved this compound substrate may possess some intrinsic fluorescence. Furthermore, buffer components, solvents like DMSO used to dissolve substrates and inhibitors, and the test compounds themselves can fluoresce at the excitation and emission wavelengths of AMC. researchgate.netnih.gov

Strategies to manage background fluorescence include:

Blank Controls: Running parallel control experiments is essential. A "no-enzyme" control, containing the substrate and all other assay components except the enzyme, is crucial for measuring and subtracting the background signal from all experimental wells. numberanalytics.com

Component Purity: Using high-purity reagents, solvents, and water minimizes contamination with fluorescent impurities.

Spectral Scanning: When screening compound libraries, it is beneficial to identify and flag compounds that have intrinsic fluorescence that spectrally overlaps with the AMC signal. researchgate.net

Because AMC-based assays use UV-range excitation, they are particularly vulnerable to interference from the many organic compounds that absorb in this region. researchgate.net Careful implementation of controls is the most effective way to account for this potential artifact.

Assessment of Non-Enzymatic Hydrolysis (Autohydrolysis) of the Substrate

The chemical stability of the this compound substrate in the assay buffer over the time course of the experiment is a critical consideration. The amide bond linking the peptide moiety to the AMC fluorophore can undergo spontaneous, non-enzymatic cleavage (autohydrolysis). rsc.org This process results in the release of AMC, generating a false-positive signal that is independent of enzyme activity.

The rate of autohydrolysis is influenced by factors such as pH and temperature. rsc.orgsigmaaldrich.com Studies have shown that even under mild conditions (e.g., pH 8 and 40°C), some peptides can spontaneously degrade. sigmaaldrich.com Therefore, it is imperative to quantify the rate of substrate autohydrolysis under the specific assay conditions being used. This is achieved by incubating the substrate in the complete assay buffer, without any enzyme, and monitoring the increase in fluorescence over the same period as the enzymatic reaction. The rate of this non-enzymatic signal increase must be calculated and subtracted from the rates observed in the presence of the enzyme to determine the true, enzyme-catalyzed reaction velocity.

Table 4: Illustrative Calculation for Correcting for Autohydrolysis This table presents a conceptual workflow.

| Measurement | Description | Example Rate (RFU/min) |

|---|---|---|

| Total Rate | Signal increase in the presence of enzyme and substrate. | 150 |

| Autohydrolysis Rate | Signal increase in the presence of substrate only (no enzyme). | 10 |

| Corrected Enzymatic Rate | Total Rate - Autohydrolysis Rate | 140 |

RFU = Relative Fluorescence Units

By systematically addressing these methodological considerations, researchers can establish a robust, reliable, and sensitive assay system using this compound for the characterization of enzyme activity and the screening of potential inhibitors.

Mitigation of Compound-Induced Fluorescence Interference in Screening Assays

In high-throughput screening (HTS) campaigns utilizing the fluorogenic substrate this compound, a significant challenge arises from the intrinsic fluorescence (autofluorescence) of test compounds. nih.gov The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, released upon enzymatic activity, is typically excited in the ultraviolet to blue range (e.g., ~350-380 nm) and emits in the blue to green spectrum (~440-460 nm). nih.govresearchgate.net Unfortunately, a notable percentage of compounds in screening libraries, estimated to be between 2.5% to 5%, also fluoresce in this same spectral region, which can lead to false-positive results in gain-of-signal assays. researchgate.netnih.gov Additionally, compounds can interfere by absorbing the excitation or emission light, a phenomenon known as quenching, which can lead to false negatives. nih.gov Therefore, implementing strategies to mitigate this interference is critical for data integrity.

Several methodological approaches can be employed to identify and minimize the impact of compound-induced fluorescence:

Pre-read Protocol: A common and effective strategy is to perform a fluorescence reading of the assay plate containing the test compounds before the addition of the enzyme or substrate. This initial "pre-read" measurement captures the background fluorescence of each compound. By subtracting this value from the final endpoint reading, the signal contribution from the compound itself can be computationally removed, providing a more accurate measure of enzyme-generated fluorescence.

Kinetic Analysis: Instead of relying on a single endpoint measurement, monitoring the reaction kinetics over time allows for the differentiation between a true enzymatic reaction and compound interference. nih.gov A genuine inhibitor will decrease the rate of fluorescence increase, whereas an interfering fluorescent compound will typically show a high, stable initial signal that does not change over the course of the reaction. This method is highly effective at discriminating between true hits and false positives caused by autofluorescence.

Use of Red-Shifted Fluorophores: A primary strategy to circumvent autofluorescence is to shift the assay's emission and excitation wavelengths to the far-red region of the spectrum. nih.gov The incidence of interfering compounds is significantly lower at longer wavelengths (e.g., >600 nm). nih.gov While this would require using a different substrate than this compound, it is a key consideration in assay design. For example, coupling the enzymatic reaction to a secondary system that produces a red-shifted product, like resorufin, can be an effective alternative. nih.gov

Counter-screens and Orthogonal Assays: Hits identified in the primary screen should be subjected to counter-screens to confirm their activity. This can involve running the assay without the enzyme present to confirm that the signal is not simply due to the compound's intrinsic fluorescence. Orthogonal assays, which employ a different detection technology (e.g., absorbance-based or luminescence), can also be used to validate hits and eliminate those that are artifacts of the fluorescence-based format. nih.gov

The following table summarizes these mitigation strategies:

Table 1: Strategies to Mitigate Fluorescence Interference

| Strategy | Description | Applicability to this compound Assays |

|---|---|---|

| Pre-read Subtraction | A fluorescence measurement is taken before initiating the enzymatic reaction. This background value is then subtracted from the final measurement. | Highly applicable. Directly corrects for the intrinsic fluorescence of test compounds in the AMC channel. |

| Kinetic Analysis | The fluorescence signal is monitored continuously over time. The reaction rate (slope) is used to determine enzyme activity. | Highly applicable. Distinguishes the linear increase of a true reaction from the static signal of an autofluorescent compound. |

| Red-Shifted Dyes | Utilizing fluorophores that excite and emit at longer wavelengths where compound interference is less common. | Not directly applicable with this compound, but involves coupling the primary reaction to a secondary system that generates a red-shifted fluorophore. |

| Counter-screens | Hits are re-tested under conditions where the enzyme is absent to identify compounds that are fluorescent on their own. | Essential validation step for any hits identified in a screen using this compound. |

Validation of Assay Performance Metrics

Validation is a critical process to ensure that an assay utilizing this compound is reliable, reproducible, and fit for its intended purpose, particularly in a high-throughput screening (HTS) context. nih.gov This involves the rigorous assessment of several key performance characteristics.

Z'-factor and Signal-to-Noise Ratio Determination for High-Throughput Applicability

For an assay to be suitable for HTS, its signal window and data variability must be robust enough to clearly distinguish active compounds ("hits") from inactive ones. drugtargetreview.com The Z'-factor (Z-prime factor) and Signal-to-Noise Ratio (SNR) are two of the most important parameters for evaluating this suitability. wikipedia.org

The Z'-factor is a statistical parameter that provides a dimensionless measure of assay quality. ncsu.edu It is calculated from the means (μ) and standard deviations (σ) of the positive control (pc, e.g., uninhibited enzyme) and negative control (nc, e.g., fully inhibited enzyme or no enzyme). wikipedia.org

The formula for the Z'-factor is: Z' = 1 - (3σpc + 3σnc) / |μpc - μnc|

The Z'-factor value reflects the separation between the positive and negative control signal distributions. collaborativedrug.com A value greater than 0.5 is indicative of an excellent assay suitable for HTS. graphpad.com

Table 2: Interpretation of Z'-Factor Values

| Z'-Factor Value | Assay Quality Classification | Interpretation |

|---|---|---|

| 1.0 | Ideal (Theoretically perfect) | An assay can approach, but never reach, a Z'-factor of 1.0. graphpad.com |

| 0.5 to < 1.0 | Excellent | The assay has a large separation between positive and negative controls with low data variability. Highly suitable for HTS. collaborativedrug.comgraphpad.com |

| 0 to < 0.5 | Marginal / Acceptable | The separation band is small, and the assay may be acceptable but prone to false positives/negatives. collaborativedrug.comgraphpad.com |

| < 0 | Unacceptable | The signal distributions of the positive and negative controls overlap, making the assay unsuitable for screening. wikipedia.orggraphpad.com |

The Signal-to-Noise Ratio (SNR or S/N) is another critical metric that quantifies how distinguishable the signal of interest is from the background noise. svi.nl In the context of an enzyme assay, this is often practically expressed as the signal-to-background ratio (S/B), which compares the signal from an active enzyme (positive control) to the signal of the background (negative control).

A common calculation is: SNR (or S/B) = μpc / μnc

Where μpc is the mean signal of the positive control and μnc is the mean signal of the negative control. A higher SNR indicates a more robust assay where the signal is less likely to be obscured by background fluctuations. While there is no universal cutoff, an SNR of 10 or higher is generally considered desirable for HTS applications to ensure that hits can be confidently identified.

Assessment of Assay Reproducibility and Robustness

Reproducibility , or precision, measures the degree of agreement between replicate measurements under the same conditions. It is a critical indicator of an assay's reliability. mdpi.com Precision is typically assessed at two levels:

Intra-assay precision (within-run): This assesses the variability of results within a single assay run or on a single plate. It is determined by running multiple replicates of the same control samples in one experiment. mdpi.com

Inter-assay precision (between-run): This evaluates the variability across different experiments conducted on different days or with different reagent batches. mdpi.com

Precision is quantified by calculating the percent Coefficient of Variation (%CV): %CV = (Standard Deviation / Mean) * 100

For HTS assays, a %CV of less than 15% is generally considered acceptable, with values under 10% being ideal. mdpi.com

Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the assay's reliability during normal usage. To test for robustness, key assay parameters are systematically varied. For a this compound based assay, these might include:

Incubation time and temperature

Concentrations of enzyme and substrate nih.gov

pH of the assay buffer

DMSO concentration

The assay is considered robust if the results (e.g., Z'-factor, signal window) remain within acceptable limits despite these minor variations. For example, a study developing an assay for FAAH inhibitors using a fluorogenic substrate demonstrated robustness by assessing different substrate concentrations and reaction times. nih.gov

Determination of Dynamic Range and Sensitivity Limits for Enzyme Detection

The dynamic range of an assay is the range of concentrations or activities over which the assay response is directly proportional to the analyte amount (i.e., the linear range). researchgate.net To determine this for an enzyme assay, a dilution series of the enzyme is prepared and the reaction rate is measured for each concentration while keeping the this compound concentration constant and saturating. The results are plotted as reaction rate versus enzyme concentration. The linear portion of this curve defines the functional dynamic range of the assay. nih.gov

Sensitivity refers to the lowest amount of enzyme activity that can be reliably detected by the assay. This is often defined by the Limit of Detection (LOD) and the Limit of Quantification (LLOQ).

Limit of Detection (LOD): The lowest enzyme concentration that can be distinguished from the assay background (a zero concentration sample) with a certain level of confidence. It is often calculated as the mean of the blank signal plus three times the standard deviation of the blank.

Limit of Quantification (LLOQ): The lowest enzyme concentration that can be measured with an acceptable level of precision and accuracy. mdpi.com The LLOQ is critical for quantitative studies and is typically the lowest point on the standard curve that meets the acceptance criteria for precision (e.g., %CV < 20%) and accuracy (e.g., within 20% of the nominal value). mdpi.com

For example, in the development of a fluorometric assay for β-gal activity, the sensitivity was established at 0.05 nmol/mL/3h, demonstrating the ability to measure very low levels of enzyme activity. researchgate.net Establishing these limits is crucial for understanding the assay's capabilities and limitations in detecting enzyme activity.

Comparative Analysis of Boc Dl Lys Tfa Amc with Alternative Protease Substrates

Comparison with Unprotected or Differently Protected Lysine-AMC Substrates

The susceptibility of a peptide substrate to proteolytic cleavage is significantly influenced by the chemical groups at its N-terminus and on the side chains of its amino acid residues. These modifications can alter the substrate's affinity for the enzyme's active site and, consequently, its cleavage kinetics.

Boc-Lys-AMC and Z-Lys-AMC (Carbobenzyloxy-Lysine-AMC)

Boc-Lys-AMC and Z-Lys-AMC are fluorogenic substrates used to assay proteases that exhibit specificity for lysine (B10760008) at the P1 position, such as trypsin-like serine proteases. The key difference between these substrates and the operational form of Boc-DL-Lys(Tfa)-AMC (which is Boc-Lys-AMC) lies in the N-alpha protecting group: tert-Butyloxycarbonyl (Boc) versus Carbobenzyloxy (Z).

The Boc group is a smaller, sterically less hindering group compared to the benzyloxycarbonyl (Z) group. This difference in size and structure can influence how the substrate fits into the active site of a protease. For some proteases, the bulkier Z group may provide additional hydrophobic interactions within the S-subsites of the enzyme, potentially increasing affinity and altering specificity. Conversely, for other proteases, the Z group might cause steric hindrance, leading to lower cleavage efficiency compared to the Boc-protected substrate.

The choice between Boc and Z protecting groups can therefore be used to modulate the specificity of the substrate for different proteases. For instance, a researcher might choose Z-Lys-AMC to favor cleavage by a protease with a more accommodating or hydrophobic S2-S4 region, while Boc-Lys-AMC might be a more general substrate for trypsin-like enzymes.

Considerations for Differential Protease Specificity and Kinetic Behavior

The nature of the N-alpha protecting group directly impacts the kinetic parameters (Km and kcat) of the enzymatic reaction. These parameters provide a measure of the substrate's affinity for the enzyme (Km) and the enzyme's catalytic efficiency (kcat).

| Substrate Feature | Potential Impact on Protease Specificity and Kinetics |

| N-alpha Protecting Group | The size and hydrophobicity of the protecting group (e.g., Boc vs. Z) can influence the substrate's fit within the enzyme's active site, thereby affecting both binding affinity (Km) and turnover rate (kcat). A bulkier group might enhance binding to proteases with larger, more hydrophobic binding pockets, while potentially hindering binding to those with smaller or more polar pockets. |

| Side Chain Protection (Tfa) | The trifluoroacetyl (Tfa) group on the lysine side chain in this compound renders it uncleavable by proteases. Its removal by HDACs is the prerequisite for proteolytic cleavage of the resulting Boc-Lys-AMC. This feature is crucial for the design of coupled assays. |

| Racemic (DL) Nature | The "DL" in this compound indicates a racemic mixture of D- and L-lysine. Proteases are typically stereospecific and will only cleave the L-isomer. This means that only 50% of the substrate is active, which must be considered in kinetic calculations. |

Kinetic Data Comparison (Illustrative)

| Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Boc-Lys-AMC | Trypsin | 25 | 50 | 2.0 x 10⁶ |

| Z-Lys-AMC | Trypsin | 35 | 40 | 1.1 x 10⁶ |

| Boc-Lys-AMC | Thrombin | >500 | - | - |

| Z-Phe-Arg-AMC | Thrombin | 10 | 120 | 1.2 x 10⁷ |

Note: This table presents illustrative kinetic data to demonstrate how different protecting groups and peptide sequences can affect protease specificity and efficiency. Actual values can vary depending on the specific experimental conditions.

Comparative Assessment with Chromogenic and Förster Resonance Energy Transfer (FRET) Substrates

Beyond single-fluorophore substrates like those based on AMC, other detection modalities exist for measuring protease activity, primarily chromogenic and FRET-based substrates.

Chromogenic Substrates: These substrates, upon cleavage, release a chromophore (e.g., p-nitroaniline, pNA) that absorbs light at a specific wavelength. The rate of color development is proportional to the protease activity and can be measured using a spectrophotometer.

Förster Resonance Energy Transfer (FRET) Substrates: FRET substrates consist of a peptide sequence flanked by a donor fluorophore and a quencher molecule. nih.gov In the intact substrate, the close proximity of the quencher dampens the fluorescence of the donor. bachem.com Upon proteolytic cleavage of the peptide linker, the donor and quencher are separated, leading to an increase in fluorescence. bachem.com

| Substrate Type | Principle of Detection | Sensitivity | Advantages | Disadvantages |

| This compound (Fluorogenic) | Enzymatic cleavage releases a fluorescent molecule (AMC). nih.gov | High | High sensitivity, real-time measurements possible. nih.gov | Potential for background fluorescence from other components in the assay. |

| Chromogenic | Enzymatic cleavage releases a colored molecule (e.g., pNA). | Moderate | Simple detection with a standard spectrophotometer, generally lower cost. | Lower sensitivity compared to fluorogenic and FRET substrates, can be susceptible to interference from colored compounds. |

| FRET | Enzymatic cleavage separates a fluorophore-quencher pair, resulting in increased fluorescence. bachem.comresearchgate.net | High to Very High | High sensitivity, low background signal, allows for the design of more complex and specific peptide sequences. nih.govacs.org | Generally more expensive to synthesize, the design of the peptide linker and the choice of fluorophore/quencher pair are critical for optimal performance. acs.org |

Fluorogenic substrates like AMC derivatives generally offer a significant sensitivity advantage over chromogenic substrates. nih.gov This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly beneficial in high-throughput screening applications. FRET substrates can provide even higher sensitivity and a better signal-to-noise ratio due to the quenching of the background fluorescence in the uncleaved state. nih.gov

Advantages and Limitations of this compound in Specific Research Contexts

The choice of a protease substrate is ultimately determined by the specific requirements of the research application.

Potential for Enhanced Stability or Specificity in Certain Applications

The trifluoroacetyl (Tfa) group on the lysine side chain of this compound offers a key advantage in the context of coupled HDAC/protease assays. This protecting group is stable to the conditions of the initial HDAC reaction and is only removed by the action of the HDAC enzyme. glpbio.combachem.com This ensures that the subsequent protease activity is directly proportional to the HDAC activity being measured. The Tfa group is an orthogonal protecting group, meaning it can be removed under specific conditions without affecting other protecting groups like Boc. researchgate.net

The use of a fluorogenic readout with AMC provides high sensitivity, which is crucial when measuring the activity of low-abundance enzymes or when using small amounts of expensive reagents. nih.gov

Economic and Practical Considerations in Research Laboratories

Economic Considerations: The cost of enzyme substrates can be a significant factor in laboratory budgets, especially for high-throughput screening campaigns.

Chromogenic substrates are generally the most economical option.

Fluorogenic substrates , such as this compound, are typically more expensive than chromogenic substrates but are often more cost-effective in the long run due to their higher sensitivity, which allows for the use of lower concentrations of both substrate and enzyme.

FRET substrates are often the most expensive to synthesize due to the requirement for two labels (a fluorophore and a quencher) and often more complex peptide sequences. cpcscientific.com

Practical Considerations:

Instrumentation: Chromogenic assays require a standard spectrophotometer, which is widely available in research labs. Fluorogenic and FRET assays require a fluorometer or a fluorescence plate reader.

Assay Development: Developing a robust protease assay with any substrate requires optimization of parameters such as substrate concentration, enzyme concentration, buffer conditions, and incubation time. With FRET substrates, additional considerations include the choice of the donor-quencher pair and the length and sequence of the peptide linker to ensure efficient quenching and cleavage. acs.org

Compound Interference: In drug discovery screening, test compounds can interfere with the assay signal. For example, colored compounds can interfere with chromogenic assays, and fluorescent compounds can interfere with fluorogenic and FRET assays.

Breadth of Applicability Across Diverse Protease Classes

The utility of a fluorogenic substrate is significantly defined by its specificity and the range of proteases it can effectively be used to assay. While some substrates are designed to be highly specific for a single protease or a narrow family, others exhibit broader reactivity, making them suitable for screening or for studying proteases with similar substrate preferences. This section provides a comparative analysis of this compound and alternative fluorogenic substrates in terms of their applicability across diverse protease classes.

This compound: A Substrate for Protease-Coupled Assays

This compound is not a direct substrate for a wide array of proteases. Its primary application is as a fluorogenic substrate for histone deacetylases (HDACs), particularly HDAC4, 5, 7, and 8. In this context, the assay is protease-coupled. The HDAC enzyme first removes the trifluoroacetyl (Tfa) group from the lysine residue. Subsequently, a protease, typically trypsin, is introduced to cleave the amide bond between the now exposed lysine and the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, leading to a measurable fluorescent signal.

Therefore, the direct interaction with a protease is limited to the specific protease used in the second step of the assay (e.g., trypsin), which recognizes the deacetylated Boc-Lys-AMC product. This indirect mechanism means that this compound itself does not serve as a broad-spectrum substrate for screening diverse protease classes. Its utility is highly specialized for the study of specific HDACs in conjunction with a known protease.

Alternative Substrates with Varying Breadth of Applicability

In contrast to the specialized application of this compound, a variety of other fluorogenic substrates have been developed with specificities ranging from highly selective to broadly applicable.

Highly Specific Substrates: A prominent example of highly specific substrates is found in the study of caspases, a family of cysteine proteases central to apoptosis. These substrates are designed to mimic the specific amino acid sequences recognized by individual caspases:

Ac-DEVD-AMC is a well-established and highly selective substrate for caspase-3 and caspase-7. medchemexpress.comcaymanchem.combdbiosciences.com Its sequence is derived from the cleavage site in PARP, a natural substrate of caspase-3. bdbiosciences.com While it is primarily used for these "executioner" caspases, some studies note it can also be cleaved by caspases-1, -4, and -8, albeit less efficiently. iscabiochemicals.com

Ac-YVAD-AMC is recognized as a selective substrate for caspase-1. scbt.comfishersci.com

Ac-IETD-AMC is a fluorogenic substrate for caspase-8 and can also be cleaved by granzyme B. aatbio.commedchemexpress.com

Ac-LEHD-AMC is a selective fluorogenic substrate for caspase-9. medchemexpress.comcaymanchem.com

Substrates for Specific Protease Families: Some substrates are designed to be recognized by a family of proteases with similar substrate specificities.

Suc-LLVY-AMC is a sensitive fluorogenic substrate for the 20S proteasome, calpains, and other chymotrypsin-like proteases. aatbio.comubpbio.comcaymanchem.com This makes it useful for studying the activity of the proteasome complex and certain calpains.

Broader Spectrum Substrates: Other substrates are designed to be cleaved by a wider range of proteases within a particular class.

Z-FR-AMC serves as a substrate for several serine proteases, including cathepsins, kallikrein, and plasmin. biotium.comechelon-inc.commedchemexpress.com Its broader applicability makes it a useful tool for detecting general serine protease activity.

The following table summarizes the applicability of this compound and a selection of alternative substrates across different protease classes.

| Substrate | Target Protease Class(es) | Specificity Level |

| This compound | Primarily a substrate for HDACs; used in protease-coupled assays with trypsin-like proteases. | Indirect and highly specialized |

| Ac-DEVD-AMC | Cysteine Proteases (specifically Caspase-3 and Caspase-7) | High |

| Ac-YVAD-AMC | Cysteine Proteases (specifically Caspase-1) | High |

| Ac-IETD-AMC | Cysteine Proteases (specifically Caspase-8), Serine Proteases (Granzyme B) | High |

| Ac-LEHD-AMC | Cysteine Proteases (specifically Caspase-9) | High |

| Suc-LLVY-AMC | Threonine Proteases (Proteasome), Cysteine Proteases (Calpains), Serine Proteases (Chymotrypsin-like) | Moderate (targets a family of related proteases) |

| Z-FR-AMC | Serine Proteases (Cathepsins, Kallikrein, Plasmin) | Broad within the serine protease class |

Advanced Research Applications and Methodological Enhancements

Automation and Miniaturization of Boc-DL-Lys(Tfa)-AMC Assays

The demand for screening large compound libraries has driven the automation and miniaturization of biochemical assays. The properties of this compound make it highly suitable for these advanced formats, enabling researchers to perform large-scale experiments efficiently and cost-effectively.

The transition from traditional 96-well plates to higher-density 384-well and 1536-well formats is a hallmark of ultra-high-throughput screening (uHTS). americanlaboratory.com This miniaturization significantly reduces the consumption of expensive reagents, such as this compound, and valuable test compounds, while simultaneously increasing the number of data points that can be generated. americanlaboratory.com

Assays utilizing this compound are readily adaptable to these high-density platforms. The fundamental principle of the assay remains the same: in a coupled reaction, HDAC-mediated deacetylation of the trifluoroacetyl group on the lysine (B10760008) residue is followed by proteolytic cleavage of the resulting Boc-Lys-AMC by a developer enzyme like trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. explorationpub.comcaymanchem.com The fluorescence signal is then quantified using plate readers specifically designed for high-density formats.

Modern HTS-compatible plate readers are equipped to handle the rapid and sensitive measurements required for 384-well and 1536-well plates. stanford.edu These instruments often feature automated liquid handling systems to precisely dispense the minute volumes characteristic of these formats, ensuring data quality and reproducibility. americanlaboratory.com The move to higher-density plates has been facilitated by advancements in liquid handling technology that can accurately manage nanoliter-scale volumes, which is crucial for the small wells of 1536- and even 6144-well plates. americanlaboratory.com

| Feature | 96-Well Plate | 384-Well Plate | 1536-Well Plate |

| Typical Assay Volume | 100-200 µL | 20-50 µL | 2-10 µL |

| Throughput | Medium | High | Ultra-High |

| Reagent Consumption | High | Low | Very Low |

| Compatibility | Standard Readers | HTS Readers | uHTS Readers |

Utilization in Cell-Free Extracts and Lysates for Protease Activity Assessment in Complex Biological Matrices

Studying enzymatic activity within the context of a cell's complete protein machinery provides more biologically relevant data than assays using purified enzymes. This compound is effectively used to measure the activity of target enzymes in complex biological matrices such as cell-free extracts and lysates. medchemexpress.com

To prepare for such an assay, cells are first harvested and then broken open (lysed) using various methods, including detergents found in buffers like RIPA Lysis and Extraction Buffer. fishersci.comfishersci.com This process releases the cellular contents, including the enzymes of interest, into a solution known as a lysate or cell-free extract. The this compound substrate, along with any necessary coupling enzymes, can then be added directly to this lysate. The resulting change in fluorescence over time provides a measure of the endogenous enzyme's activity. This approach is invaluable for studying how enzyme activity is regulated by native binding partners and post-translational modifications. A related compound, Boc-Lys(Ac)-AMC, is used in a similar fashion to measure HDAC activity in tissue culture-based assays following cell lysis. medchemexpress.com